5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde
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Overview
Description
5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde is an aromatic aldehyde compound characterized by the presence of fluorine atoms on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde typically involves the introduction of fluorine atoms into the benzaldehyde structure. One common method is the halogenation of a precursor compound, such as 3,4-difluorotoluene, followed by oxidation to form the aldehyde group. The reaction conditions often include the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) and oxidizing agents such as manganese dioxide (MnO2) in solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 5-(3,4-Difluorophenyl)-2-fluorobenzoic acid.
Reduction: 5-(3,4-Difluorophenyl)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzaldehyde: Lacks the additional fluorine atom on the second phenyl ring, resulting in different reactivity and properties.
2,4-Difluorobenzaldehyde: Similar structure but with fluorine atoms in different positions, affecting its chemical behavior.
5-(2,4-Difluorophenyl)-2-fluorobenzaldehyde: Another isomer with fluorine atoms in different positions, leading to variations in reactivity and applications.
Uniqueness
5-(3,4-Difluorophenyl)-2-fluorobenzaldehyde is unique due to the specific arrangement of fluorine atoms, which imparts distinct electronic and steric effects. These properties make it valuable for designing molecules with tailored reactivity and interactions, particularly in the development of pharmaceuticals and advanced materials .
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-2-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-11-3-1-8(5-10(11)7-17)9-2-4-12(15)13(16)6-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOUODVQFIWSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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